1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone is an organic compound characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a bromoethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the benzyl and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives have shown biological activity, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone can be compared with other similar compounds, such as:
3-Benzyl-5-hydroxyphenylcarbamates: These compounds have shown antitubercular activity and are structurally related due to the presence of the benzyl and hydroxyphenyl groups.
Oxazolidin-2-ones: These compounds are known for their antibacterial activity and share some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15BrO2 |
---|---|
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
1-[3-benzyl-5-(hydroxymethyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H15BrO2/c17-10-16(19)15-8-13(7-14(9-15)11-18)6-12-4-2-1-3-5-12/h1-5,7-9,18H,6,10-11H2 |
InChI-Schlüssel |
CEKPRIKHISWGQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)C(=O)CBr)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.